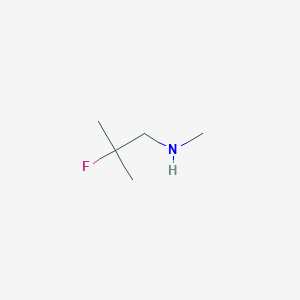![molecular formula C6H8F2N4 B15239250 7-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15239250.png)
7-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines. . The unique structure of this compound, which includes a difluoromethyl group, contributes to its distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One efficient method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . Another method involves the use of Schiff base zinc (II) complex supported on magnetite nanoparticles as a catalyst. This method is conducted under mild conditions and also results in high yields .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of microwave irradiation and magnetite-supported catalysts can be optimized for large-scale production to ensure high efficiency and yield. The choice of method may depend on the specific requirements of the industrial application, such as purity, yield, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
7-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at various positions on the triazolo[1,5-a]pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions may vary depending on the desired product, but typical conditions include moderate temperatures and the use of solvents such as ethanol or acetonitrile.
Major Products
The major products formed from these reactions include various substituted and functionalized derivatives of this compound. These derivatives can exhibit different biological and chemical properties, making them valuable for various applications.
Aplicaciones Científicas De Investigación
7-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules.
Medicine: Medicinal chemistry research focuses on the compound’s potential as an antiviral, antibacterial, and anticancer agent.
Industry: In the agricultural industry, this compound is explored for its potential as a herbicide and fungicide.
Mecanismo De Acción
The mechanism of action of 7-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. This inhibition can lead to various biological effects, such as antiviral, antibacterial, and anticancer activities . The molecular pathways involved may include the inhibition of nucleic acid synthesis, disruption of cell membrane integrity, and interference with cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidine: This parent compound shares the same core structure but lacks the difluoromethyl group.
[1,2,4]Triazolo[1,5-a][1,3,5]triazine: This compound has a similar fused ring structure and is studied for its energetic properties.
Pyrazolo[1,5-a]pyrimidine: This compound has a similar “amino–nitro–amino” arrangement and is studied for its potential as an energetic material.
Uniqueness
The presence of the difluoromethyl group in 7-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine imparts unique chemical and biological properties. This group can enhance the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets. These properties make it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C6H8F2N4 |
|---|---|
Peso molecular |
174.15 g/mol |
Nombre IUPAC |
7-(difluoromethyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C6H8F2N4/c7-5(8)4-1-2-9-6-10-3-11-12(4)6/h3-5H,1-2H2,(H,9,10,11) |
Clave InChI |
MJYMGVTUVXZAKM-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2=NC=NN2C1C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


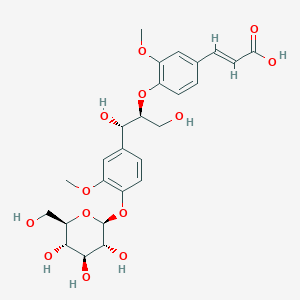
amine](/img/structure/B15239180.png)
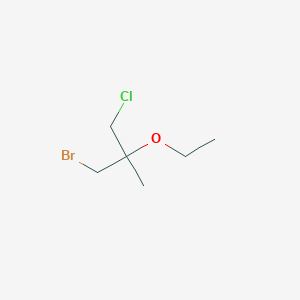

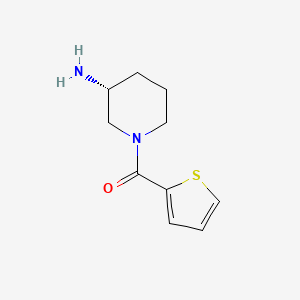
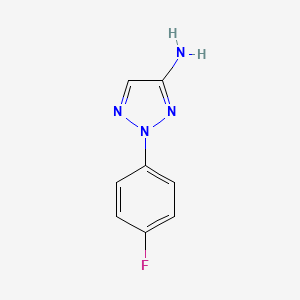
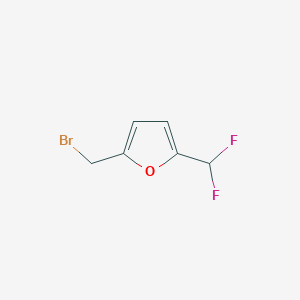
![diethyl 6-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-2,4-dicarboxylate](/img/structure/B15239204.png)

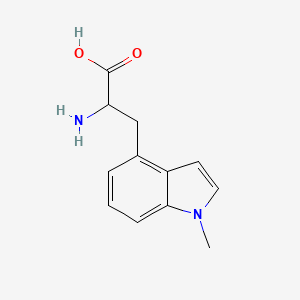

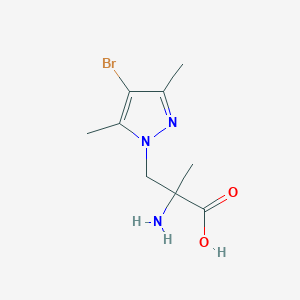
![2-{3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B15239257.png)
